molecular formula C24H15ClN2OS B12271767 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol

6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol

Cat. No.: B12271767
M. Wt: 414.9 g/mol
InChI Key: CYNWAYPHSJWPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Sulfur Introduction: The isoquinolin-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using isoquinoline-1-thiol and a suitable leaving group.

    Phenyl Substitution: The phenyl group at the 4th position can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydroquinolines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.

Uniqueness

6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, isoquinolin-1-ylsulfanyl, and phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-3-isoquinolin-1-ylsulfanyl-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H15ClN2OS/c25-17-10-11-20-19(14-17)21(16-7-2-1-3-8-16)22(23(28)27-20)29-24-18-9-5-4-6-15(18)12-13-26-24/h1-14H,(H,27,28)

InChI Key

CYNWAYPHSJWPQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC=CC5=CC=CC=C54

Origin of Product

United States

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